3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid
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Overview
Description
, also known as 3, 7, 12, 19-thca, belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Hydrogen-bonded Aggregations
The crystal structures of various oxo-cholic acids, including compounds similar to the specified acid, show a range of supramolecular architectures. These structures are dominated by networks of cooperative hydrogen bonds, forming different packing motifs often supported by weaker interactions (Bertolasi et al., 2005).
Synthesis for Bile Acid Biosynthesis Study
Coenzyme A esters of acids similar to 3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid were synthesized for studying beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).
Biotransformation Studies
Biotransformation of compounds like methyl cholate using Aspergillus niger led to the isolation of derivatives including compounds similar to the specified acid. These studies help understand the structural elucidation of new compounds (Al-Aboudi et al., 2009).
Anodic Electrochemical Oxidation
Anodic electrochemical oxidation of cholic acid leads to the formation of several oxo-cholic acids, demonstrating the regioselectivity in the oxidation process and helping understand the oxidation behavior of such compounds (Medici et al., 2001).
Comparative Studies in Bile Salts
Studies of bile salts from various sources, including Arapaima gigas and domestic fowl, have led to the identification of compounds structurally similar to the specified acid. This research is crucial in understanding the diversity and evolution of bile acids in different species (Haslewood & Tökes, 1972; Haslewood, 1971).
Blood-Brain Barrier Permeation Study
Studies on derivatives of similar cholan acids have shown potential in modifying blood-brain barrier permeability, suggesting applications in enhancing the efficacy of central nervous system drugs (Mikov et al., 2004).
Synthesis for Vertebrate Bile Acid Study
Synthesis of compounds like 3alpha,7alpha,14alpha-trihydroxy-5beta-cholan-24-oic acid, a potential primary bile acid in vertebrates, helps in comparative studies and identification of unidentified biliary bile acids in different species (Kakiyama et al., 2004).
Identification in Cholestasis
In the study of cholestasis, bile acids structurally similar to the specified compound were identified in human urine and plasma, revealing new pathways for bile acid metabolism and their role in physiological and pathological conditions (Summerfield et al., 1976).
Properties
CAS No. |
171524-64-4 |
---|---|
Molecular Formula |
C24H40O6 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-13(3-6-21(29)30)16-4-5-17-22-18(11-20(28)23(16,17)2)24(12-25)8-7-15(26)9-14(24)10-19(22)27/h13-20,22,25-28H,3-12H2,1-2H3,(H,29,30)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23-,24-/m1/s1 |
InChI Key |
RFSKRKUKTCLIAV-OWXKUJNZSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)CO)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)CO)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)CO)O)O)C |
physical_description |
Solid |
Synonyms |
3,7,12,19-tetrahydroxycholanoic acid 3,7,12,19-THCA 3alpha,7alpha,12alpha,19-tetrahydroxy-5beta-cholan-24-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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